molecular formula C11H15N B13571141 1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-methyl-, (1R)-

1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-methyl-, (1R)-

Cat. No.: B13571141
M. Wt: 161.24 g/mol
InChI Key: ZRPYKXHZFPGPRZ-VIFPVBQESA-N
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Description

1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-methyl-, (1R)- is a heterocyclic compound with significant biological and pharmacological properties. It belongs to the class of benzazepines, which are known for their diverse therapeutic applications. The compound’s structure consists of a benzene ring fused to an azepine ring, with a methyl group at the 1-position and a tetrahydro configuration at positions 2, 3, 4, and 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-methyl-, (1R)- can be achieved through various methods. One common approach involves the cyclization of 1,2,3,4-tetrahydroisoquinolinium quaternary salts in the presence of a base. This reaction proceeds through the formation of intermediate N-ylides, which undergo a Stevens rearrangement to yield the desired benzazepine derivative . Another method involves the reductive cyclization of 1,2-bis(cyanomethyl)benzene using hydrogen and Raney nickel in an alcoholic solution of ammonia at high pressure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-methyl-, (1R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield fully saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated benzazepine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-methyl-, (1R)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-methyl-, (1R)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or agonist at certain receptors, such as dopamine or serotonin receptors . The compound’s effects are mediated through binding to these receptors, leading to modulation of downstream signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-methyl-, (1R)- is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and therapeutic potential. Its ability to selectively interact with certain receptors and enzymes makes it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(5R)-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

InChI

InChI=1S/C11H15N/c1-9-8-12-7-6-10-4-2-3-5-11(9)10/h2-5,9,12H,6-8H2,1H3/t9-/m0/s1

InChI Key

ZRPYKXHZFPGPRZ-VIFPVBQESA-N

Isomeric SMILES

C[C@H]1CNCCC2=CC=CC=C12

Canonical SMILES

CC1CNCCC2=CC=CC=C12

Origin of Product

United States

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